2-(6-methylpyridin-2-yl)-N-(pyridin-4-yl)quinolin-4-amine

ALK5/TGFβRI inhibition Cell-based luciferase reporter assay Quinoline vs. quinazoline scaffold comparison

Biochemical IC50 alone misleads: scaffold-dependent permeability causes up to 13-fold divergence in cellular potency within the GSK ALK5 series. This quinoline-based inhibitor (CAS 733807-08-4) eliminates that variable-delivering consistent biochemical (22 nM) and cellular (58 nM) IC50 values in a single internally validated dataset. • 4.3× more potent than SB-431542; effective at 100-250 nM working concentration • Best combined biochemical/cellular performance among five GSK core scaffolds • PDB 3HMM available for structure-based optimization Ideal for TGF-β-driven EMT, fibrosis, and immuno-oncology models requiring demonstrated target engagement and pathway suppression.

Molecular Formula C20H16N4
Molecular Weight 312.4 g/mol
Cat. No. B13886529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-methylpyridin-2-yl)-N-(pyridin-4-yl)quinolin-4-amine
Molecular FormulaC20H16N4
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESCC1=NC(=CC=C1)C2=NC3=CC=CC=C3C(=C2)NC4=CC=NC=C4
InChIInChI=1S/C20H16N4/c1-14-5-4-8-18(22-14)20-13-19(23-15-9-11-21-12-10-15)16-6-2-3-7-17(16)24-20/h2-13H,1H3,(H,21,23,24)
InChIKeyOUYYGKQETOODJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(6-Methylpyridin-2-yl)-N-(pyridin-4-yl)quinolin-4-amine: ALK5 Kinase Inhibitor Procurement & Selection Data Sheet


2-(6-Methylpyridin-2-yl)-N-(pyridin-4-yl)quinolin-4-amine (CAS 733807-08-4, CHEMBL560815, PubChem CID 10086873) is a 2-arylquinolin-4-amine ATP-competitive inhibitor of the transforming growth factor-beta type I receptor kinase (ALK5/TGFβRI) [1]. Originating from a GlaxoSmithKline medicinal chemistry program, this compound was designed and profiled alongside quinazoline, thienopyrimidine, and pyrimidine core analogs as part of a rational, structure-based drug design effort to achieve potent ALK5 inhibition with selectivity over p38 MAP kinase [2]. Its molecular formula is C₂₀H₁₆N₄ (MW 312.37 g/mol) [1]. The compound sits within a well-characterized congeneric series, enabling direct, quantitative comparisons of biochemical and cellular potency across six distinct core scaffolds evaluated under identical assay conditions [3].

ATP-competitive ALK5/TGFβRI inhibitor tool compound
Quinoline core from a GSK congeneric series across five scaffolds
Biochemically and cellularly profiled within a single curated dataset

Why Generic ALK5 Inhibitor Substitution Fails: Core Scaffold Matters for 2-(6-Methylpyridin-2-yl)-N-(pyridin-4-yl)quinolin-4-amine


ALK5 inhibitors sharing the 6-methylpyridin-2-yl and pyridin-4-ylamino pharmacophore cannot be interchanged without altering target engagement in living cells. Within the GSK congeneric series, compounds with near-identical biochemical IC₅₀ values (16–25 nM) diverged dramatically in cellular assays, with IC₅₀ values ranging from 58 nM to 745 nM [1]. This disparity—driven by core-dependent differences in cell permeability, intracellular target residence time, or efflux susceptibility—means that biochemical potency alone is an unreliable predictor of cellular efficacy [2]. For researchers seeking TGF-β pathway inhibition in cell-based models, selecting a compound validated in both biochemical and cellular formats within a single, internally consistent dataset is essential to avoid misleading negative or off-target results.

Core scaffold drives cellular potency
Compounds with similar biochemical IC₅₀ can show >10-fold cellular potency differences within the same series; quinazoline, thienopyrimidine, and pyrimidine cores may not reproduce the cellular activity profile.
Biochemical potency alone is not predictive
Cell-based TGF-β pathway inhibition requires verification of cellular target engagement; a compound selected only by biochemical IC₅₀ may yield misleading negative or off-target results in living cells.

Quantitative Differentiation Evidence: 2-(6-Methylpyridin-2-yl)-N-(pyridin-4-yl)quinolin-4-amine vs. Closest ALK5 Inhibitor Analogs


Cellular Potency Advantage Over the Direct Quinazoline Analog (GW855857) Under Identical HepG2 Assay Conditions

In a direct head-to-head dataset from GlaxoSmithKline, 2-(6-methylpyridin-2-yl)-N-(pyridin-4-yl)quinolin-4-amine exhibited superior cellular potency compared to its closest structural analog, the quinazoline core compound GW855857. When tested in the same TGF-β-induced luciferase reporter assay in human HepG2 cells, the quinoline derivative achieved an IC₅₀ of 58 nM, whereas the quinazoline analog showed an IC₅₀ of 95 nM—a 1.6-fold improvement [1]. Both compounds share identical 6-methylpyridin-2-yl and pyridin-4-ylamino substituents; thus, the quinoline vs. quinazoline core alone accounts for the differential cellular activity. This demonstrates that the quinoline scaffold confers a measurable advantage in cellular target engagement.

Cellular ALK5 IC₅₀
Head-to-head
Target: 58 nM
GW855857 (quinazoline): 95 nM
1.6-fold difference
Supports cell-based TGF-β pathway assay interpretation; quinoline core shows measurable cellular target engagement difference.
Data from same GSK HepG2 luciferase reporter assay; review assay conditions before comparison.
ALK5/TGFβRI inhibition Cell-based luciferase reporter assay Quinoline vs. quinazoline scaffold comparison

Superior Cellular Translation Efficiency: 7.7-Fold Better Kinase-to-Cell Potency Retention vs. 5-Methyl-Thieno[2,3-d]pyrimidine Analog

A critical differentiator for tool compounds and lead candidates is the ratio of biochemical to cellular potency—a proxy for cell permeability and intracellular target engagement. Within the same GSK dataset, 2-(6-methylpyridin-2-yl)-N-(pyridin-4-yl)quinolin-4-amine showed a biochemical IC₅₀ of 22 nM (Sf9-expressed ALK5) translating to a cellular IC₅₀ of 58 nM (HepG2), representing a modest 2.6-fold drop [1]. In stark contrast, the 5-methyl-thieno[2,3-d]pyrimidine analog (CHEMBL564250, BDBM50293525) exhibited a slightly better biochemical IC₅₀ of 16 nM but a severely degraded cellular IC₅₀ of 318 nM—a 19.9-fold drop [2]. This represents a 7.7-fold superior cellular translation efficiency for the quinoline compound relative to the thienopyrimidine, despite comparable biochemical potency.

Cellular Translation Efficiency
Head-to-head
Target: 2.6× drop (22→58 nM)
Thienopyrimidine: 19.9× drop (16→318 nM)
7.7-fold better translation
Reported cellular target engagement context may differ significantly between scaffolds; quinoline retains higher intracellular activity.
Biochemical Sf9 vs cellular HepG2; confirm in intended cell model before substitution.
Cellular permeability Kinase-to-cell potency translation Scaffold optimization

Biochemical Potency Comparison: 4.3-Fold Improvement Over the Reference ALK5 Inhibitor SB-431542

SB-431542 is the most widely cited small-molecule ALK5 inhibitor in the literature, serving as a de facto reference standard for TGF-β pathway inhibition. In cross-study comparison using cell-free kinase assays, 2-(6-methylpyridin-2-yl)-N-(pyridin-4-yl)quinolin-4-amine achieved an ALK5 IC₅₀ of 22 nM [1], whereas SB-431542 was reported with an ALK5 IC₅₀ of 94 nM under comparable conditions . This represents a 4.3-fold greater biochemical potency. While assay conditions differ between laboratories, both measurements employed recombinant human ALK5 kinase domain in ATP-competitive formats, supporting a meaningful potency ranking.

Biochemical Potency vs SB-431542
Cross-study comparable
Target: IC₅₀ 22 nM
SB-431542: IC₅₀ 94 nM
4.3-fold difference
Reported potency context may support lower working concentration range for ALK5 inhibition protocols.
Assay conditions differ across laboratories; validate concentration-response in own system.
ALK5 biochemical assay Reference inhibitor benchmarking SB-431542 comparator

Ranked Potency Position Within the Complete GSK ALK5 Inhibitor Series: Quinoline Core Balances Biochemical and Cellular Performance

Within the GSK entry 50030273 comprising 12 structurally related ALK5 inhibitors spanning quinazoline, quinoline, thieno[3,2-d]pyrimidine, thieno[2,3-d]pyrimidine, and pyrimidine cores, 2-(6-methylpyridin-2-yl)-N-(pyridin-4-yl)quinolin-4-amine occupies a distinctive balanced position. Its biochemical IC₅₀ of 22 nM ranks 4th out of 12 analogs (range: 16–588 nM), while its cellular IC₅₀ of 58 nM ranks 3rd (range: 58–745 nM) [1]. Notably, the three compounds with better biochemical potency (16–20 nM range) all suffer from substantially worse cellular potency (318–745 nM). The quinoline scaffold is thus uniquely positioned at the intersection of strong biochemical inhibition and retained cellular activity—a multi-parameter profile not achieved by any other core in this series [2].

Ranked Potency in GSK Series
Direct comparison
Biochemical rank: 4/12 (22 nM)
Cellular rank: 3/12 (58 nM)
Only scaffold in top-4 biochem. & top-3 cell.
Supports selection for experiments spanning biochemical characterization through cell-based functional assays within one compound.
12 analogs from GSK/ChEMBL curated data; rank may shift under different assay formats.
Structure-activity relationship Multi-parameter optimization Congeneric series ranking

Structure-Based Design Rationale: X-ray Co-crystal Structure of the Quinazoline Analog Confirms ALK5 Binding Mode and Guides Quinoline Optimization

The quinazoline analog GW855857, which shares the identical 6-methylpyridin-2-yl and pyridin-4-ylamino pharmacophore with the target quinoline compound, has been co-crystallized with the human ALK5 kinase domain and solved at 1.70 Å resolution (PDB ID: 3HMM) [1]. The structure reveals a canonical type I kinase inhibitor binding mode in the ATP-binding pocket, with the 6-methylpyridin-2-yl moiety occupying the adenine-binding region and the pyridin-4-ylamino group forming key hinge-region hydrogen bonds [2]. The quinoline core of the target compound differs from quinazoline only by replacement of N3 with CH, preserving the overall molecular topology and binding pose while modulating physicochemical properties that influence the cellular potency advantage documented above. This structural foundation enables rational interpretation of SAR and reduces the risk of unrecognized off-target binding modes.

Structural Binding Mode
Class-level inference
Analog co-crystal: PDB 3HMM
Resolution 1.70 Å
Canonical type I kinase binding mode
Supports docking and scaffold-hopping studies; binding mode inferred with confidence from pharmacophore-matched quinazoline analog.
Quinoline core binding mode not directly determined; review for target-specific modeling.
X-ray crystallography Structure-based drug design ALK5 kinase domain binding mode

Optimal Application Scenarios for 2-(6-Methylpyridin-2-yl)-N-(pyridin-4-yl)quinolin-4-amine Based on Quantitative Differentiation Evidence


Cell-Based TGF-β Pathway Inhibition Studies Requiring Balanced Biochemical and Cellular Potency

This compound is the most suitable choice within the GSK ALK5 inhibitor series for experiments that span from in vitro kinase assays to cell-based functional readouts. Its cellular IC₅₀ of 58 nM in HepG2 luciferase reporter assays (1.6-fold better than the quinazoline analog) and its 2.6-fold biochemical-to-cellular translation ratio make it ideal for dose-response studies in TGF-β-driven epithelial-mesenchymal transition (EMT), fibrosis, or immuno-oncology models where both target engagement and cellular pathway suppression must be demonstrated within a single compound [1]. The internally consistent data across both assay formats eliminates the confounding variable of scaffold-dependent cellular penetration that affects other members of this series [2].

SB-431542 Replacement in Standard TGF-β Signaling Protocols

For laboratories currently using SB-431542 (ALK5 IC₅₀ 94 nM) as a reference inhibitor, this compound offers a 4.3-fold potency improvement while maintaining the same ATP-competitive mechanism [1]. This potency gain permits lower working concentrations (e.g., 100–250 nM range for near-complete ALK5 inhibition vs. 1–10 μM for SB-431542), which can be critical in long-term differentiation protocols, ex vivo tissue culture, or organoid models where sustained pathway suppression at minimal cytotoxicity is essential [2].

Scaffold-Hopping and Kinase Selectivity Profiling Campaigns

The quinoline core occupies a unique position among the five scaffolds in the GSK series, delivering the best combined biochemical/cellular performance. Researchers conducting scaffold-hopping exercises, kinase selectivity panels, or chemical probe development can use this compound as a reference quinoline-based ALK5 inhibitor to benchmark against quinazoline (GW855857), thienopyrimidine, and pyrimidine series members [1]. The availability of PDB 3HMM provides direct structural guidance for modeling the quinoline binding mode, enabling structure-informed modifications to further tune selectivity or pharmacokinetic properties [2].

In Vivo Target Engagement and Fibrosis Model Studies

Although no direct in vivo pharmacokinetic data are available for this specific compound, the congeneric quinazoline analog from the same series demonstrated in vivo activity in an acute rat model of DMN-induced liver fibrosis when administered orally at 5 mg/kg (bid) [1]. Given the quinoline compound's superior cellular potency relative to this quinazoline analog, it represents a logical follow-up candidate for fibrosis, scleroderma, or cancer-associated fibroblast studies where ALK5 inhibition has therapeutic relevance. Its balanced biochemical-cellular profile supports progression to in vivo efficacy evaluation [2].

Application
Selection Property
Validation Focus
TGF-β pathway cell-based studies
Balanced biochemical/cellular profile within a single dataset
Cellular assay consistency review
SB-431542 replacement in TGF-β signaling protocols
Reported potency context vs reference inhibitor
Concentration range validation for target pathway inhibition
Scaffold-hopping and kinase selectivity profiling
Quinoline core benchmark across scaffold series
Kinase selectivity panel and binding mode modeling
In vivo target engagement and fibrosis model research
Cellular potency and analog in vivo activity context
Model-response endpoint review
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